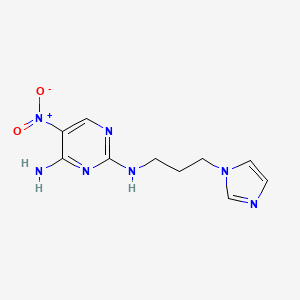

N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine

Description

N2-(3-(1H-Imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a nitro group at the 5-position and two amine groups at the 2- and 4-positions. The N2 substituent is a 3-(1H-imidazol-1-yl)propyl chain, introducing a heteroaromatic imidazole moiety. This structural motif is significant due to imidazole’s capacity for hydrogen bonding and metal coordination, which may enhance solubility and biological interactions.

Properties

IUPAC Name |

2-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c11-9-8(17(18)19)6-14-10(15-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWNEHXGCFUFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC2=NC=C(C(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazole and pyrimidine moieties can exhibit significant anticancer properties. N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine has been studied for its potential role in inhibiting tumor growth through various mechanisms:

- Mechanism of Action : The compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis or cell cycle arrest.

- Case Study : In a study by Navarrete-Vazquez et al., derivatives of imidazole were synthesized and tested for anticancer activity against various cancer cell lines, showing promising results in inhibiting cell proliferation (Navarrete-Vazquez et al., 2021) .

Antibacterial Properties

The compound has also been explored for its antibacterial efficacy. Its structural similarity to known antibacterial agents suggests it could function effectively against resistant bacterial strains.

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

- Research Findings : A study highlighted the effectiveness of imidazole derivatives against Staphylococcus aureus and Escherichia coli, indicating that modifications to the imidazole ring can enhance antibacterial activity (Hadizadeh et al., 2020) .

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:

| Study Reference | Target Disease | Findings |

|---|---|---|

| Navarrete-Vazquez et al. (2021) | Cancer | Significant inhibition of tumor growth in vitro |

| Hadizadeh et al. (2020) | Bacterial Infections | Effective against multiple resistant strains |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS: 5742-09-6, referred to here as Compound B), a structurally related pyrimidine derivative .

Implications of Structural Variations

Solubility and Polarity: The imidazole group in the primary compound introduces an additional hydrogen bond donor (NH) and acceptor (lone pairs on N), increasing polarity and likely enhancing aqueous solubility compared to Compound B, which has a lipophilic dimethylamino group and a 4-methylpiperidinyl substituent . Compound B’s higher XLogP3 (1.7 vs.

Biological Interactions :

- The imidazole moiety may confer metal-binding activity (e.g., interaction with heme proteins or metalloenzymes), a feature absent in Compound B.

- Compound B’s 4-methylpiperidinyl group could enhance CNS penetration due to its tertiary amine and moderate lipophilicity .

Synthetic Accessibility: Compound B’s dimethylamino and piperidinyl groups are synthetically straightforward to introduce via alkylation, whereas the imidazole-propyl chain in the primary compound may require more complex coupling strategies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N2-(3-(1H-imidazol-1-yl)propyl)-5-nitropyrimidine-2,4-diamine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 5-nitropyrimidine-2,4-diamine derivatives with 3-(1H-imidazol-1-yl)propyl halides in ethanol under reflux conditions. Triethylamine is often added as a base to neutralize HX byproducts. Reaction progress is monitored using TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7), followed by precipitation in cold water and recrystallization from ethanol .

Q. How can the crystal structure of this compound be determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in DMSO/water) are analyzed using SHELXL for structure refinement and ORTEP-III for graphical representation. Key parameters include bond angles (e.g., C-N-C in the imidazole ring: ~108°) and torsion angles (e.g., pyrimidine-imidazole dihedral angle: ~15°) .

Q. What biological targets are associated with this nitropyrimidine derivative?

- Methodology : Structural analogs (e.g., SKL 2001) suggest potential activity in Wnt/β-catenin signaling. Researchers should perform kinase inhibition assays (e.g., using recombinant β-catenin) and gene expression profiling (qPCR for Wnt target genes like Cyclin D1) to validate interactions .

Advanced Research Questions

Q. How can low synthetic yields of this compound be optimized?

- Methodology : Low yields (~40%) often arise from steric hindrance at the N2 position. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.

- Introducing protecting groups (e.g., Boc on the pyrimidine amine) to improve regioselectivity .

Q. How to resolve contradictions in bioactivity data across cell lines?

- Methodology : Contradictions may stem from cell-specific metabolic differences. Use orthogonal assays:

- Cytotoxicity : MTT assays (IC50 values) combined with apoptosis markers (Annexin V/PI staining).

- Target engagement : Thermal shift assays (TSA) to measure protein-ligand binding stability .

- Cross-validate with CRISPR knockouts (e.g., β-catenin) to confirm mechanism .

Q. What computational methods are suitable for modeling interactions between this compound and β-catenin?

- Methodology :

- Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and β-catenin’s crystal structure (PDB: 1JDH). Focus on binding pockets near Ser45 phosphorylation sites.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between nitro group and Lys312) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.